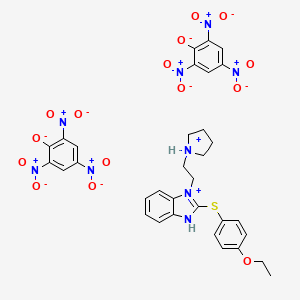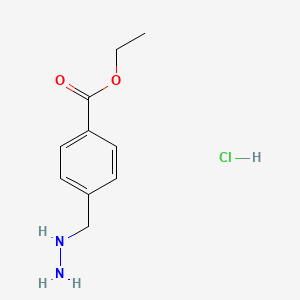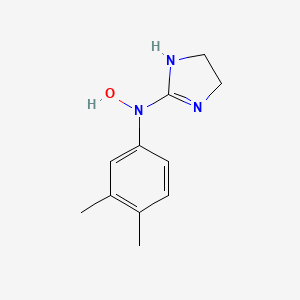
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine is a synthetic organic compound that features both an imidazole ring and a hydroxylamine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Hydroxylamine Group: The hydroxylamine group is introduced via nucleophilic substitution reactions, often using hydroxylamine hydrochloride as a reagent.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is attached through electrophilic aromatic substitution reactions, using reagents such as dimethylbenzene and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:
Catalyst Selection: Choosing catalysts that increase reaction efficiency.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydroimidazole derivatives.
Substitution Products: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to oxidative stress, signal transduction, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4,5-dihydro-1H-imidazol-2-yl)-N-phenylhydroxylamine: Lacks the dimethyl groups on the aromatic ring.
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dichlorophenyl)hydroxylamine: Contains chlorine atoms instead of methyl groups.
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine is unique due to the presence of both the imidazole ring and the dimethylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C11H15N3O |
|---|---|
Peso molecular |
205.26 g/mol |
Nombre IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-N-(3,4-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C11H15N3O/c1-8-3-4-10(7-9(8)2)14(15)11-12-5-6-13-11/h3-4,7,15H,5-6H2,1-2H3,(H,12,13) |
Clave InChI |
XBTNPZMLRBNOIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N(C2=NCCN2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


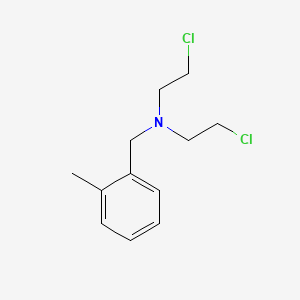
![6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B15197845.png)
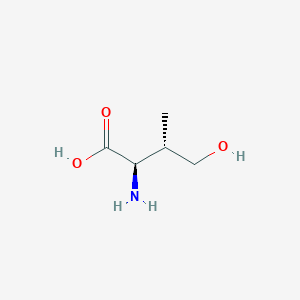
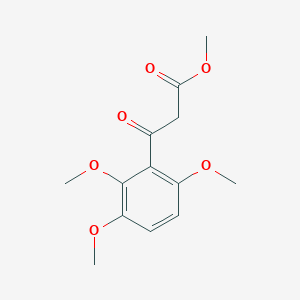
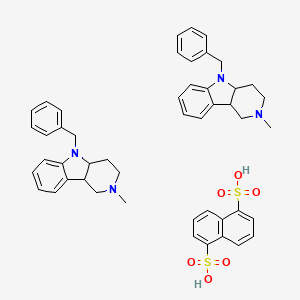
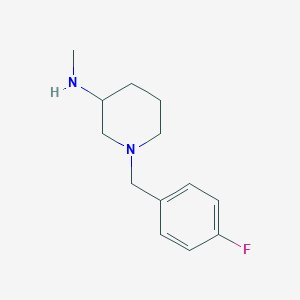
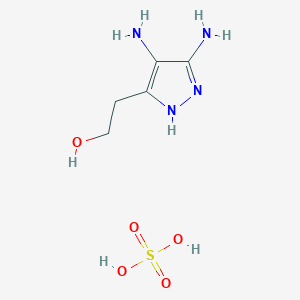
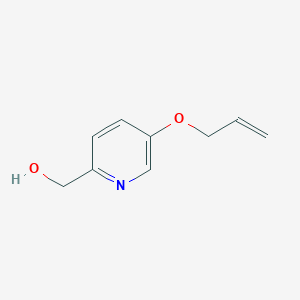
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
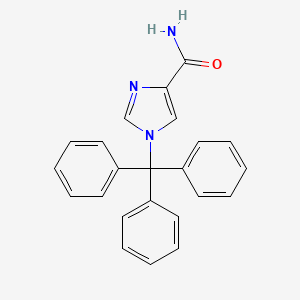
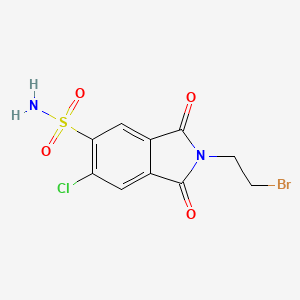
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
